molecular formula C14H14N2O5S B5240116 N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B5240116
M. Wt: 322.34 g/mol
InChI Key: HQLUXDZMMKMBCL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a nitro group at position 3, a methyl group at position 4, and a 4-methoxyphenylamine moiety attached to the sulfonamide nitrogen. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy, methyl) groups, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-3-8-13(9-14(10)16(17)18)22(19,20)15-11-4-6-12(21-2)7-5-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLUXDZMMKMBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.

    Methoxylation: The methoxy group is introduced by reacting the phenyl ring with methanol in the presence of a catalyst.

    Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Oxidation: Potassium permanganate, water solvent.

Major Products

    Reduction: N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide.

    Substitution: this compound derivatives with various substituents.

    Oxidation: N-(4-methoxyphenyl)-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

Chemical Synthesis

N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it an essential intermediate in the development of new compounds. The nitro group can undergo reduction reactions to yield amino derivatives, while substitution reactions can introduce different functional groups into the molecule.

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. This makes it a candidate for developing new antibiotics, especially against resistant bacterial strains .
  • Anti-inflammatory Effects : The sulfonamide group in the compound may inhibit specific enzymes related to inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Recent studies have demonstrated that derivatives of this compound show promising anticancer properties. For instance, certain derivatives have shown IC50 values ranging from 1.52 to 6.31 μM against breast cancer cell lines (MDA-MB-231 and MCF-7), indicating potent anti-proliferative activity .

Case Study 1: Anticancer Research

A study evaluated the effects of this compound derivatives on MDA-MB-231 and MCF-7 breast cancer cell lines. Results indicated that certain compounds not only inhibited cell growth but also induced apoptosis, highlighting their potential as therapeutic agents in breast cancer treatment.

Case Study 2: Antimicrobial Applications

Another investigation focused on the antibacterial properties of these compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that certain derivatives could serve as effective alternatives to traditional antibiotics, particularly in cases involving resistant bacterial strains .

Table: Summary of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex organic molecules; facilitates various chemical modifications
AntimicrobialExhibits significant antibacterial activity against resistant strains
Anti-inflammatoryPotential use in treating inflammatory diseases through enzyme inhibition
AnticancerDemonstrates potent anti-proliferative effects on cancer cell lines; induces apoptosis

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound - 3-NO₂, 4-CH₃, N-(4-MeO-Ph) ~350 (estimated) Potential enzyme inhibition, antimicrobial
4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide - 3-NO₂, 4-MeO, N,N-dimethyl 322.34 Higher lipophilicity; hazardous (toxic)
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide - 2-NO₂, N-(4-MeO-benzyl) 322.33 Crystallographic stability via H-bonding
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide - 4-CH₃, N-(4-Ac-Ph) 289.35 Structural rigidity due to acetyl group
N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide - Sulfonamide linked to quinazoline-morpholine Not specified Anticancer activity (MTT assay)

Key Observations :

  • Nitro Position : The 3-nitro substitution in the target compound contrasts with 2-nitro in , altering electronic distribution and hydrogen-bonding capacity.
  • Methoxy vs. Methyl : The 4-methoxy group enhances solubility compared to purely hydrophobic substituents (e.g., 4-CH₃ in ).

Pharmacological Activities

Table 2: Bioactivity Comparison

Compound Class Target/Activity Mechanism/Outcome Reference
Target Compound (analogue) Dihydrofolate reductase (DHFR) inhibition Potential antitumor activity via enzyme inhibition
Quinazoline-sulfonamide hybrids Anticancer (HCT-1, MCF-7 cells) MTT assay IC₅₀ values: <10 µM for derivatives
Thiadiazole-sulfonamides DHFR inhibition Molecular docking shows strong binding affinity
Piperazinium salts with sulfonamides Structural studies (H-bond networks) No direct bioactivity reported; focus on crystallography

Key Observations :

  • Anticancer Potential: Quinazoline-linked sulfonamides (e.g., ) show superior activity compared to simpler nitro-substituted analogues, suggesting that fused heterocycles enhance target specificity.
  • Enzyme Inhibition : Thiadiazole-sulfonamides () and the target compound share nitro groups critical for DHFR binding, but the latter’s methyl and methoxy groups may improve pharmacokinetics.

Biological Activity

N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological activity. Its structure can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight : 298.32 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism involves the inhibition of bacterial enzyme activity, leading to cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect makes it a candidate for further research in conditions characterized by chronic inflammation.

Antiparasitic Activity

A notable study focused on the compound's activity against Trichomonas vaginalis, a common parasitic infection. The results demonstrated significant antiparasitic effects, with IC50_{50} values indicating effective inhibition of the parasite's growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety interacts with specific enzymes, leading to their inhibition.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, enhancing the compound's biological effects.
  • Covalent Bonding : The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntiparasitic Activity
This compoundYesYesYes
4-Hydrazino-N-(4-methoxyphenyl)-3-nitro-benzenesulfonamideModerateModerateNo
N-(3-methoxyphenyl)-4-nitrobenzenesulfonamideYesLowNo

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of sulfonamides, including this compound, showed promising antimicrobial activities against resistant strains of bacteria .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in vitro, demonstrating its ability to reduce cytokine levels in cell cultures treated with inflammatory stimuli .
  • Antiparasitic Efficacy : A recent study evaluated the efficacy of this compound against Trichomonas vaginalis, revealing an IC50_{50} value that supports its potential as a treatment option for trichomoniasis .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves sulfonylation of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions (e.g., triethylamine in dichloromethane at room temperature). Optimization strategies include:

  • Temperature control : Maintaining 20–25°C to minimize side reactions (e.g., sulfonate ester formation) .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) enhance reactivity .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, nitro group splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 335.07) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antibacterial Activity : Broth microdilution assays against E. coli and S. aureus to test folic acid synthesis inhibition (IC50_{50} determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group charge distribution) .
  • Molecular Docking : Simulate binding to targets like dihydrofolate reductase (DHFR) using AutoDock Vina. Key interactions include hydrogen bonds between the sulfonamide group and Arg52^{52} .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability .

Q. What strategies resolve contradictory data in biological activity across studies (e.g., varying IC50_{50}50​ values)?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions .
  • Structural Validation : Confirm compound integrity via X-ray crystallography or 2D-NMR before testing .
  • Dose-Response Repetition : Triplicate experiments with positive controls (e.g., methotrexate for DHFR inhibition) .

Q. How does the nitro group’s position influence the compound’s electronic properties and reactivity?

  • Electron-Withdrawing Effect : The meta-nitro group reduces electron density on the benzene ring, directing electrophilic substitution to the para-methyl position .
  • Redox Reactivity : Cyclic voltammetry reveals reduction potentials (~-0.5 V vs. Ag/AgCl) for nitro-to-amine conversion under catalytic hydrogenation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution .
  • Process Optimization : Continuous flow reactors reduce batch variability and improve yield (>80%) .

Methodological Guidance

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications : Replace methoxy with ethoxy or halogens to assess steric/electronic effects .
  • Bioisosteres : Substitute the nitro group with cyano or sulfone to compare target affinity .
  • In Silico Screening : Generate QSAR models using MOE or Schrödinger to prioritize synthetic targets .

Q. What techniques characterize intermolecular interactions in crystal structures?

  • Single-Crystal X-ray Diffraction : Resolve hydrogen bonding (e.g., N–H⋯O between sulfonamide and methoxy groups) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯H = 45%, O⋯H = 30%) .

Q. How to validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma Stability Assays : Exposure to human plasma (37°C, 24h) with LC-MS detection of metabolites .

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